molecular formula C5H5N5O B13446408 Guanine-4,5-13C2,7-15N

Guanine-4,5-13C2,7-15N

Cat. No.: B13446408
M. Wt: 154.11 g/mol
InChI Key: UYTPUPDQBNUYGX-QZTPXDJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanine-4,5-13C2,7-15N is a stable isotope-labeled compound of guanine, one of the five nucleobases incorporated into biological nucleic acids. Guanine, along with adenine and cytosine, is present in both DNA and RNA, whereas thymine is usually seen only in DNA, and uracil only in RNA . The labeled isotopes, carbon-13 and nitrogen-15, make this compound particularly useful in various scientific research applications, including studies involving nucleic acids and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanine-4,5-13C2,7-15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanine molecule. This process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the efficient incorporation of the isotopes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and advanced chemical reactors to achieve high yields and purity. Quality control measures, such as chromatography and mass spectrometry, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Guanine-4,5-13C2,7-15N undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxo-guanine derivatives, while substitution reactions may result in halogenated guanine compounds .

Mechanism of Action

The mechanism of action of Guanine-4,5-13C2,7-15N involves its incorporation into nucleic acids, where it participates in various biochemical processes. The labeled isotopes allow researchers to trace the compound’s interactions and transformations within cells. Molecular targets include enzymes involved in nucleic acid synthesis and repair, such as DNA polymerases and nucleases .

Comparison with Similar Compounds

Similar Compounds

    Adenine-13C2,15N: Another stable isotope-labeled nucleobase used in similar research applications.

    Cytosine-13C2,15N: Labeled cytosine used for studying nucleic acid interactions and metabolic pathways.

    Thymine-13C2,15N: Labeled thymine used in DNA-related research.

Uniqueness

Guanine-4,5-13C2,7-15N is unique due to its specific labeling at the 4,5 carbon and 7 nitrogen positions, which provides distinct advantages in tracing and studying its behavior in complex biological systems. This specificity allows for more precise and detailed analysis compared to other labeled nucleobases .

Properties

Molecular Formula

C5H5N5O

Molecular Weight

154.11 g/mol

IUPAC Name

2-amino-1,7-dihydropurin-6-one

InChI

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i2+1,3+1,7+1

InChI Key

UYTPUPDQBNUYGX-QZTPXDJLSA-N

Isomeric SMILES

C1=N[13C]2=[13C]([15NH]1)C(=O)NC(=N2)N

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.